DOTA-Tyr-Lys-DOTA: A Technical Guide for Researchers and Drug Development Professionals
DOTA-Tyr-Lys-DOTA: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DOTA-Tyr-Lys-DOTA is a bifunctional chelating agent conjugate designed for applications in nuclear medicine, specifically for targeted radionuclide therapy and molecular imaging. This molecule consists of a dipeptide, Tyrosyl-Lysine (Tyr-Lys), flanked by two 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelators. The DOTA moieties serve as stable cages for various radiometals, while the peptide backbone provides a scaffold for potential targeting of specific biological markers. The presence of two DOTA molecules allows for the potential of higher specific activity or the incorporation of two different radionuclides for theranostic applications.
The tyrosine residue can be a target for radioiodination, offering an alternative labeling strategy, and its phenolic side chain may be involved in receptor binding. The lysine residue provides a primary amine on its side chain, a common site for bioconjugation. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of DOTA-Tyr-Lys-DOTA, along with detailed experimental protocols relevant to its synthesis and evaluation.
Chemical Structure and Properties
The fundamental structure of DOTA-Tyr-Lys-DOTA comprises a central Tyr-Lys dipeptide with DOTA molecules conjugated to the N-terminus of Tyrosine and the epsilon-amine of the Lysine side-chain.
Chemical Structure:
A simplified representation of the DOTA-Tyr-Lys-DOTA structure.
Physicochemical Properties:
A summary of the key physicochemical properties of DOTA and the constituent amino acids is provided below. The properties of the final conjugate would be a composite of these, with the exact values depending on the specific conformation and charge state.
| Property | DOTA | Tyrosine (Tyr) | Lysine (Lys) | DOTA-Tyr-Lys-DOTA (Calculated) |
| Molecular Formula | C₁₆H₂₈N₄O₈ | C₉H₁₁NO₃ | C₆H₁₄N₂O₂ | C₄₇H₇₄N₁₀O₁₉ |
| Molecular Weight | 404.42 g/mol [1][2] | 181.19 g/mol | 146.19 g/mol | 1107.15 g/mol |
| Solubility | Soluble in water | Slightly soluble in water | Freely soluble in water | Expected to be water-soluble |
| pKa Values (Carboxyl) | ~2.5, ~4.0, ~9.5, ~11.5 | 2.20 (α-carboxyl) | 2.18 (α-carboxyl) | Multiple acidic and basic sites |
| pKa Values (Amino) | - | 9.11 (α-amino), 10.07 (phenol) | 8.95 (α-amino), 10.53 (ε-amino) | - |
Synthesis and Purification
The synthesis of DOTA-peptide conjugates like DOTA-Tyr-Lys-DOTA is typically achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase conjugation with an activated DOTA derivative.[3][4]
Experimental Protocol: Synthesis of DOTA-Tyr-Lys-DOTA
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
DOTA-tris(tBu) ester
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Preparative RP-HPLC system
Procedure:
-
Peptide Synthesis:
-
Swell the Fmoc-Lys(Boc)-Wang resin in DMF.
-
Deprotect the Fmoc group using 20% piperidine in DMF.
-
Couple Fmoc-Tyr(tBu)-OH using HBTU and DIPEA in DMF.
-
Repeat the deprotection step to remove the Fmoc group from Tyrosine.
-
-
N-terminal DOTA Conjugation:
-
Dissolve DOTA-tris(tBu) ester, HBTU, and DIPEA in DMF.
-
Add the solution to the deprotected peptide-resin and allow it to react.
-
-
Side-Chain DOTA Conjugation (Post-Cleavage):
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the mono-DOTA peptide by preparative RP-HPLC.
-
Activate the carboxyl group of a second DOTA-tris(tBu) ester and react it with the epsilon-amine of the lysine side chain in solution.
-
-
Final Deprotection and Purification:
-
Remove the t-butyl protecting groups from the second DOTA molecule using TFA.
-
Purify the final DOTA-Tyr-Lys-DOTA conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize the product by mass spectrometry to confirm the molecular weight.[5]
-
Radiolabeling
DOTA is a versatile chelator capable of stably coordinating a variety of radiometals, including those used for both imaging (e.g., ⁶⁸Ga, ¹¹¹In) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).
Experimental Protocol: Radiolabeling with Lutetium-177
Materials:
-
DOTA-Tyr-Lys-DOTA
-
¹⁷⁷LuCl₃ in HCl
-
Ammonium acetate buffer (0.2 M, pH 5.0)
-
Metal-free water
-
Heating block
-
ITLC strips
-
Citrate buffer (mobile phase)
-
Radio-TLC scanner
Procedure:
-
Add 10-100 µg of DOTA-Tyr-Lys-DOTA to a sterile, metal-free microcentrifuge tube.
-
Add 200 µL of ammonium acetate buffer.
-
Add 1-10 mCi of ¹⁷⁷LuCl₃ to the tube.
-
Incubate the reaction mixture at 95°C for 20-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity (RCP) using ITLC with a citrate buffer mobile phase. The radiolabeled peptide should remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.
-
An RCP of >95% is typically required for in vivo use. If necessary, the product can be purified using a C18 Sep-Pak cartridge.
In Vitro and In Vivo Evaluation
The evaluation of a novel radiopharmaceutical like DOTA-Tyr-Lys-DOTA involves a series of in vitro and in vivo experiments to determine its biological activity and potential as an imaging or therapeutic agent.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol assumes a target receptor is known and a cell line overexpressing this receptor is available.
Materials:
-
Target-positive cell line (e.g., a tumor cell line)
-
Target-negative cell line (control)
-
Radiolabeled DOTA-Tyr-Lys-DOTA
-
Unlabeled DOTA-Tyr-Lys-DOTA
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Gamma counter
Procedure:
-
Plate cells in 24-well plates and grow to confluence.
-
Wash the cells with cold binding buffer.
-
For total binding, add a known concentration of radiolabeled DOTA-Tyr-Lys-DOTA to the wells.
-
For non-specific binding, add the same concentration of radiolabeled compound along with a large excess of unlabeled DOTA-Tyr-Lys-DOTA.
-
Incubate at the appropriate temperature (e.g., 4°C or 37°C) for a set time (e.g., 1 hour).
-
Wash the cells multiple times with cold buffer to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Specific binding is calculated as total binding minus non-specific binding.
-
To determine the binding affinity (IC₅₀), perform a competition assay with increasing concentrations of the unlabeled compound.
Visualizations
Logical Workflow for DOTA-Peptide Conjugate Development
Caption: Workflow for the development of DOTA-peptide conjugates.
Signaling Pathway (Generic GPCR)
As the specific target for DOTA-Tyr-Lys-DOTA is not defined, a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for peptide-based radiopharmaceuticals, is illustrated.
Caption: A generic GPCR signaling cascade initiated by ligand binding.
Conclusion
DOTA-Tyr-Lys-DOTA represents a versatile platform for the development of targeted radiopharmaceuticals. Its design allows for stable chelation of a wide range of medically relevant radionuclides. The dipeptide backbone can be modified to achieve specific targeting of various disease markers. The protocols outlined in this guide provide a foundation for the synthesis, radiolabeling, and preclinical evaluation of this and similar DOTA-peptide conjugates. Further research will be necessary to identify specific targets for which DOTA-Tyr-Lys-DOTA exhibits high affinity and to fully characterize its in vivo behavior for potential clinical translation.
References
- 1. Dota | C16H28N4O8 | CID 121841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DOTA (chelator) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of the small-scale synthesis of DOTA-Tyr3 -octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
